![molecular formula C16H31NO B12612010 N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine CAS No. 920280-55-3](/img/structure/B12612010.png)
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is an organic compound with the molecular formula C16H31NO It is a cycloheptanamine derivative, characterized by the presence of an ethoxymethyl group attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride. This results in the formation of 4-(ethoxymethyl)cyclohexanone.
Amination Reaction: The 4-(ethoxymethyl)cyclohexanone is then subjected to reductive amination with cycloheptanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This step yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the initial formation of the cyclohexyl intermediate.
Continuous Flow Systems: Employing continuous flow systems for the amination reaction to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines, amides.
Wissenschaftliche Forschungsanwendungen
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the cycloheptanamine moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the ethoxymethyl and cycloheptanamine moieties.
Cycloheptanamine: Contains the cycloheptane ring but lacks the ethoxymethyl group.
N-ethylcyclohexylamine: Similar structure but with an ethyl group instead of the ethoxymethyl group.
Uniqueness
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is unique due to the presence of both the ethoxymethyl group and the cycloheptanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
920280-55-3 |
|---|---|
Molekularformel |
C16H31NO |
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-2-18-13-14-9-11-16(12-10-14)17-15-7-5-3-4-6-8-15/h14-17H,2-13H2,1H3 |
InChI-Schlüssel |
RVGCHHACUHCYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1CCC(CC1)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


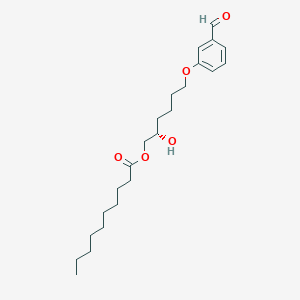

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
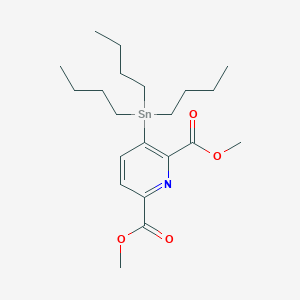
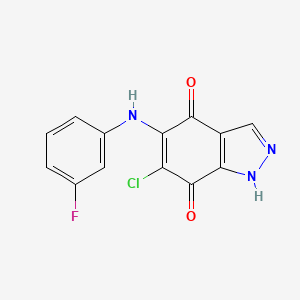
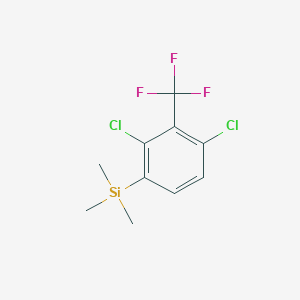
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
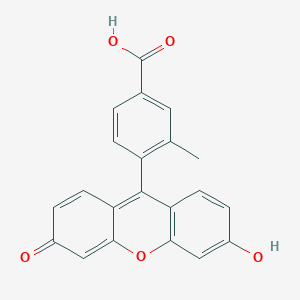
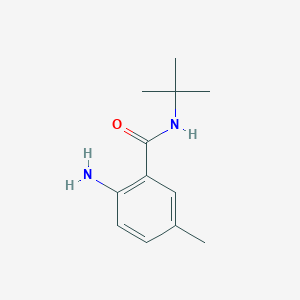
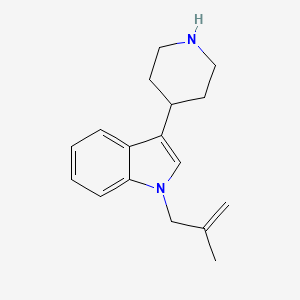
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
